![molecular formula C7H15NO2 B132434 [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol CAS No. 158340-66-0](/img/structure/B132434.png)
[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol, also known as AMPA, is a chemical compound that has been widely researched in the field of neuroscience. AMPA is a type of glutamate receptor agonist that is known to have significant effects on the central nervous system. In
作用机制
[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol acts as an agonist for the [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol subtype of glutamate receptors, which are ionotropic receptors that mediate fast synaptic transmission. Activation of [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol receptors leads to the influx of sodium and calcium ions into the postsynaptic neuron, which depolarizes the membrane potential and triggers an action potential. This process is essential for synaptic plasticity, learning, and memory.
生化和生理效应
[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol has been shown to have a variety of biochemical and physiological effects. In addition to enhancing synaptic transmission, [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol has been shown to increase the release of other neurotransmitters, such as dopamine and acetylcholine. [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in synaptic plasticity and neurogenesis.
实验室实验的优点和局限性
One of the advantages of using [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol in lab experiments is its ability to enhance synaptic transmission and improve cognitive function in animal models. This makes it a valuable tool for studying the mechanisms underlying learning and memory. However, one limitation of using [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol is its potential to induce excitotoxicity, which is a process in which excessive activation of glutamate receptors leads to neuronal damage and cell death. Therefore, caution must be exercised when using [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol in lab experiments.
未来方向
There are several future directions for research on [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol. One area of interest is the development of [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol receptor modulators that can enhance synaptic transmission without inducing excitotoxicity. Another area of interest is the role of [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol receptors in neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, further research is needed to explore the potential therapeutic applications of [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol in the treatment of cognitive disorders and other neurological conditions.
Conclusion:
[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol, or [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol, is a chemical compound that has significant effects on the central nervous system. Its ability to modulate glutamate receptors has made it a valuable tool for studying the mechanisms underlying learning and memory. While there are limitations to its use in lab experiments, there are several future directions for research on [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol that could lead to new insights into neurological disorders and potential therapeutic applications.
合成方法
The synthesis method of [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol involves the reaction of 4-bromo-2-hydroxymethylcyclopentenone with ammonia, followed by reduction with sodium borohydride. The resulting product is then treated with para-toluenesulfonic acid to yield [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol.
科学研究应用
[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol has been extensively studied in the field of neuroscience due to its ability to modulate glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors play a critical role in synaptic plasticity, learning, and memory. [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol is known to enhance synaptic transmission and has been shown to improve cognitive function in animal models.
属性
CAS 编号 |
158340-66-0 |
|---|---|
产品名称 |
[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol |
分子式 |
C7H15NO2 |
分子量 |
145.2 g/mol |
IUPAC 名称 |
[(1S,2S)-4-amino-2-(hydroxymethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C7H15NO2/c8-7-1-5(3-9)6(2-7)4-10/h5-7,9-10H,1-4,8H2/t5-,6-/m1/s1 |
InChI 键 |
BNHBTMUEKKCKMA-PHDIDXHHSA-N |
手性 SMILES |
C1[C@@H]([C@H](CC1N)CO)CO |
SMILES |
C1C(CC(C1CO)CO)N |
规范 SMILES |
C1C(CC(C1CO)CO)N |
同义词 |
1,2-Cyclopentanedimethanol,4-amino-,[1S-(1alpha,2beta,4alpha)]-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



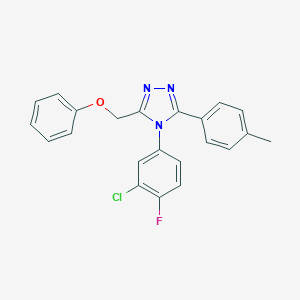
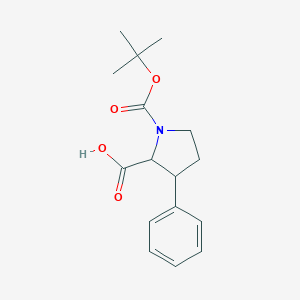
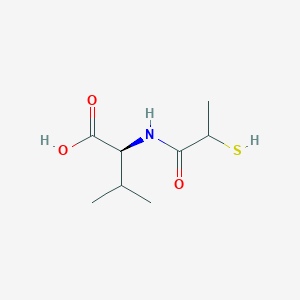
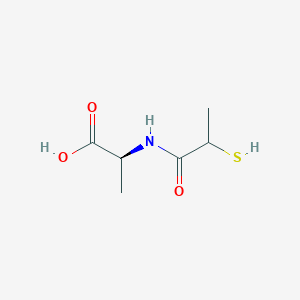
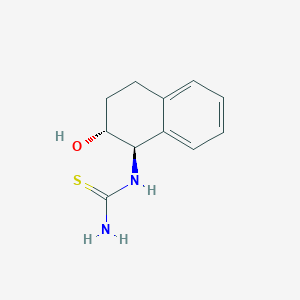
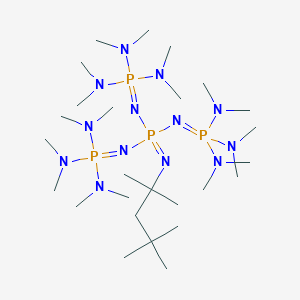
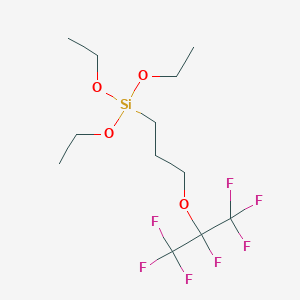
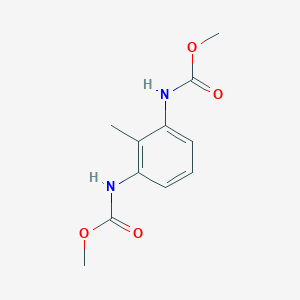
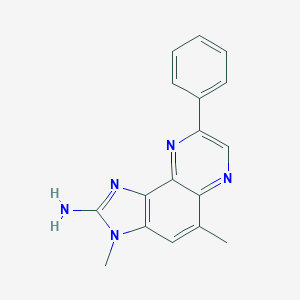
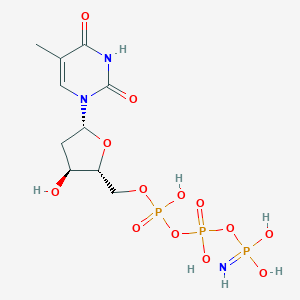
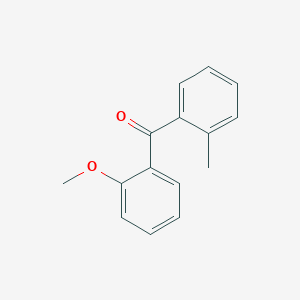
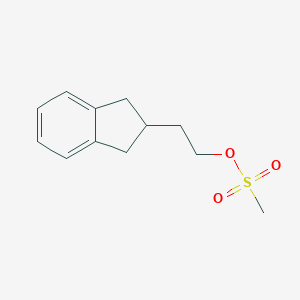
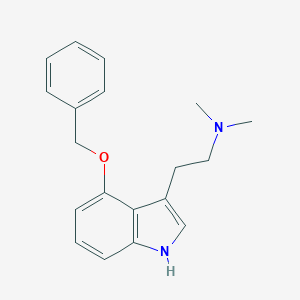
![N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B132391.png)